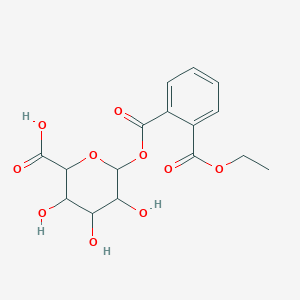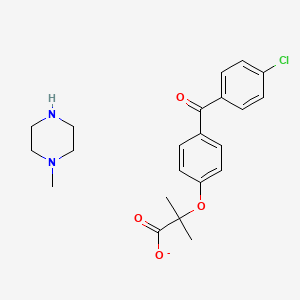
4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzoyl chloride with a phenoxy compound in the presence of a base such as triethylamine in dichloromethane at room temperature . The resulting intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the phenoxy group can modulate its overall chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H26ClN2O4- |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;1-methylpiperazine |
InChI |
InChI=1S/C17H15ClO4.C5H12N2/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-7-4-2-6-3-5-7/h3-10H,1-2H3,(H,20,21);6H,2-5H2,1H3/p-1 |
Clé InChI |
VRTCUUXTTDVHSM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.CN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)

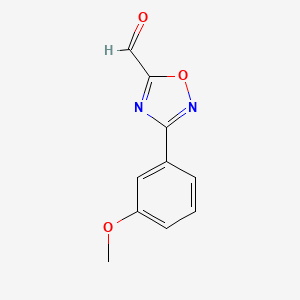
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
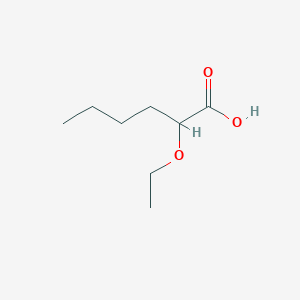
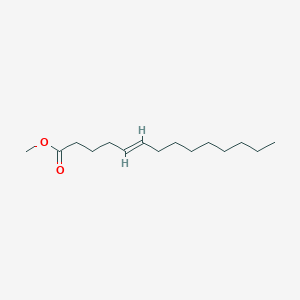
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
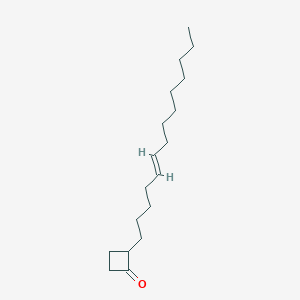
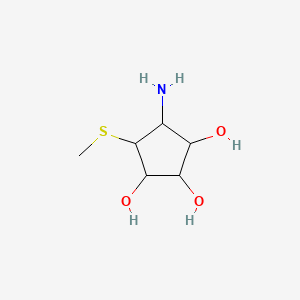
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)

